[1,3]Thiazolo[5,4-e][2,1]benzoxazole
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Overview
Description
[1,3]Thiazolo[5,4-e][2,1]benzoxazole is a heterocyclic compound that features a fused ring system consisting of a thiazole ring and a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Thiazolo[5,4-e][2,1]benzoxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One classical method involves the use of 2-aminophenol and thioamide derivatives, which undergo cyclization in the presence of oxidizing agents such as potassium ferricyanide . Another approach involves the reaction of dichloroethylamides with aryl isothiocyanates and Lawesson’s reagent to form the desired thiazolo-benzoxazole structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[1,3]Thiazolo[5,4-e][2,1]benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and benzoxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or benzoxazole rings.
Scientific Research Applications
[1,3]Thiazolo[5,4-e][2,1]benzoxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of [1,3]Thiazolo[5,4-e][2,1]benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A related compound with a similar fused ring system but lacking the oxazole ring.
Thiazolothiazole: Another fused heterocyclic compound with a thiazole-thiazole ring system.
Uniqueness
[1,3]Thiazolo[5,4-e][2,1]benzoxazole is unique due to its specific ring fusion and the presence of both thiazole and benzoxazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
353800-03-0 |
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Molecular Formula |
C8H4N2OS |
Molecular Weight |
176.20 g/mol |
IUPAC Name |
[1,3]thiazolo[5,4-e][2,1]benzoxazole |
InChI |
InChI=1S/C8H4N2OS/c1-2-7-8(12-4-9-7)5-3-11-10-6(1)5/h1-4H |
InChI Key |
ZCIOWBQROPJUIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NOC=C2C3=C1N=CS3 |
Origin of Product |
United States |
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